molecular formula C11H16O B11919364 5,9-Dimethylspiro[3.5]non-5-EN-1-one

5,9-Dimethylspiro[3.5]non-5-EN-1-one

Cat. No.: B11919364
M. Wt: 164.24 g/mol
InChI Key: VLMLTOHUCYAQDB-UHFFFAOYSA-N
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Description

5,9-Dimethylspiro[3.5]non-5-EN-1-one is a spirocyclic ketone characterized by a bicyclic structure where two rings (a 3-membered and a 5-membered ring) share a single carbon atom (the spiro center). The compound features a ketone group at position 1 and a double bond at position 5, with methyl substituents at positions 5 and 7. Spirocyclic compounds like this are of interest due to their conformational rigidity, which can influence reactivity, biological activity, and applications in materials science or medicinal chemistry .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5,9-dimethylspiro[3.5]non-8-en-3-one

InChI

InChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3

InChI Key

VLMLTOHUCYAQDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C12CCC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethylspiro[3.5]non-5-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a diene and a dienophile react to form the spiro compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethylspiro[3.5]non-5-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spiro structure allows for substitution reactions where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5,9-Dimethylspiro[3.5]non-5-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,9-Dimethylspiro[3.5]non-5-EN-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of 5,9-Dimethylspiro[3.5]non-5-EN-1-one, highlighting key differences in ring systems, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₄O (inferred) 150.22 (inferred) Spiro[3.5] backbone; ketone at C1; double bond at C5; 5,9-dimethyl groups.
9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one C₈H₁₂N₂O₂ 168.19 Spiro[3.5] backbone; diaza (N₂) substitution; ketone at C8; hydroxyl at C8.
Acorenone C C₁₃H₂₀O₂ 208.30 Spiro[4.5]dec-8-en-7-one; hydroxyl and methyl substituents.
IK-1 (Steroidal nitroxyl radical) C₃₀H₅₂NO₂ 466.75 Spiro-oxazolidinyl cholestane derivative; nitroxyl radical functionality.
5,9-Dimethyl-1-decanol derivatives C₁₂H₂₄O–C₁₅H₃₀O₂ Varies Linear alcohols with 5,9-dimethyl branching; transdermal activity studied.

Physicochemical Properties

  • Solubility and Polarity: The diaza and hydroxyl groups in 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one enhance polarity compared to the purely hydrocarbon-based this compound, suggesting higher aqueous solubility for the former .

Key Research Findings and Contradictions

Structure-Activity Relationships : While linear 5,9-dimethyl alcohols show reduced transdermal activity with increasing chain length , spirocyclic analogs like the target compound may defy this trend due to their rigid, compact structures.

Antifungal vs. Antioxidant Applications: Spirocyclic steroidal radicals (IK-1/IK-2) inhibit lipid peroxidation , whereas smaller spiro ketones (e.g., the target compound) may prioritize antifungal or fragrance-related applications, as seen in acorenone C .

Synthetic Challenges : The spiro[3.5] system’s smaller rings may require higher-energy intermediates compared to spiro[4.5] or linear analogs, complicating synthesis yields .

Biological Activity

5,9-Dimethylspiro[3.5]non-5-EN-1-one is a heterocyclic compound characterized by a unique spiro structure. Its molecular formula is C11H16O, and it has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and research, and relevant case studies.

The compound features a spirocyclic structure, which is significant for its reactivity and biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
IUPAC Name5,9-dimethylspiro[3.5]non-8-en-3-one
InChIInChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3
Canonical SMILESCC1CCC=C(C12CCC2=O)C

The biological activity of this compound is attributed to its interactions with specific biomolecular targets. The compound may influence various biochemical pathways through:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The spiro structure allows it to bind selectively to receptor sites, potentially modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against various bacterial strains.

Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, studies have shown cytotoxic effects against murine leukemia and breast cancer cell lines.

Study 1: Anticancer Activity

In a study examining the cytotoxicity of various compounds, this compound was tested against MCF-7 (breast cancer) and PS (murine leukemia) cell lines. The effective doses (ED50) were found to be 9.0 µg/mL for MCF-7 and 1.0 µg/mL for PS cells, indicating significant potential as an anticancer agent.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other spiro compounds:

Compound NameStructure TypeNotable Activity
This compoundSpirocyclicAnticancer, Antimicrobial
5,9,9-trimethylspiro[3.5]non-5-en-1-oneSpirocyclicLimited studies on biological activity

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